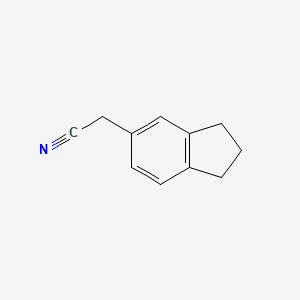

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile

Vue d'ensemble

Description

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile is an organic compound with the molecular formula C11H11N It is a derivative of indene, a bicyclic hydrocarbon, and contains a nitrile group attached to the acetonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile typically involves the reaction of indene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of indene. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products typically include primary amines.

Substitution: Substituted products depend on the nucleophile used and can include amides, esters, or other functionalized derivatives.

Applications De Recherche Scientifique

Research indicates that 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile may exhibit significant pharmacological effects. Compounds with similar structures often interact with neurotransmitter receptors and enzymes, suggesting potential applications in treating neurological disorders. Notably, studies have shown that derivatives of this compound can modulate various biological pathways, which could be beneficial in developing therapeutics for conditions such as pain management and neurodegenerative diseases .

Case Studies

- Central Nervous System Targets : Investigations into the interactions of this compound with central nervous system receptors have revealed promising results. For instance, certain derivatives have demonstrated affinity for cannabinoid receptors, indicating their potential use in managing pain and inflammation .

- Cancer Research : Recent studies have explored the role of similar indene derivatives in cancer treatment. Compounds that share structural characteristics with this compound have been identified as potential inhibitors of hypoxia-inducible factors (HIFs), which are crucial in cancer cell survival under low oxygen conditions .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its reactive acetonitrile group. It can undergo various chemical transformations to yield more complex molecules.

Synthetic Pathways

Several synthetic methodologies have been developed to produce this compound:

- Reduction Reactions : The compound can be synthesized using lithium aluminum hydride for reductions or through oxidation reactions involving agents like potassium permanganate.

- Functionalization : The acetonitrile moiety allows for further functionalization, enabling the creation of diverse derivatives that may possess enhanced biological activities.

Mécanisme D'action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The nitrile group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an amide group instead of a nitrile group.

2-(2,3-dihydro-1H-inden-5-yl)ethanol: Contains a hydroxyl group instead of a nitrile group.

2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-(2,3-Dihydro-1H-inden-5-yl)acetonitrile is a compound of increasing interest in biological research due to its potential therapeutic applications. This article summarizes the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

1. Overview of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties show promising results, particularly in inhibiting the growth of certain cancer cell lines.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Nitrile Group Interaction : The nitrile functional group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor interactions.

- Indene Moiety Contribution : The unique structure of the indene moiety may enhance binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. faecalis | 40 µg/mL | |

| P. aeruginosa | 50 µg/mL | |

| S. typhi | Not specified | |

| K. pneumoniae | Not specified |

These findings indicate that the compound demonstrates comparable antimicrobial activity to standard antibiotics.

4. Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines:

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

5. Case Studies and Research Findings

Several studies have focused on the synthesis and bioactivity evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against prostate cancer cell lines (LNCaP and PC3). Some derivatives showed strong antagonistic potency against androgen receptors (AR) with IC50 values below 3 µM .

- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives bind effectively to AR-LBP sites through hydrophobic interactions, suggesting a mechanism for their anticancer activity .

6. Conclusion

The compound this compound shows significant promise as a lead compound for the development of new antimicrobial and anticancer agents. Its unique structural features contribute to its biological activity by interacting with key molecular targets involved in disease processes. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Expanding the range of tested microorganisms and cancer cell lines.

- Investigating the pharmacokinetics and toxicity profiles of this compound.

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXXUAESILITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.